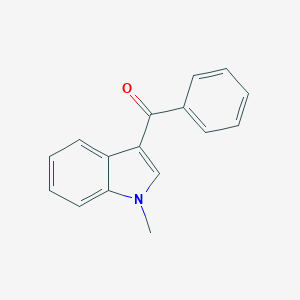

(1-Methylindol-3-yl)-phenylmethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindol-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-17-11-14(13-9-5-6-10-15(13)17)16(18)12-7-3-2-4-8-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRIBORQTQQOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358480 | |

| Record name | Methanone, (1-methyl-1H-indol-3-yl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19012-01-2 | |

| Record name | Methanone, (1-methyl-1H-indol-3-yl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Methylindol 3 Yl Phenylmethanone

Established Synthetic Pathways for (1-Methylindol-3-yl)-phenylmethanone Core Structure

The synthesis of (1-Methylindol-3-yl)-phenylmethanone is typically achieved in a two-step process: the acylation of an indole (B1671886) precursor at the C3 position, followed by the alkylation of the indole nitrogen.

Friedel-Crafts Acylation Approaches in Indole Synthesis

The introduction of the benzoyl group at the 3-position of the indole ring is commonly accomplished via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the reaction of an indole with an acylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a Lewis acid catalyst.

The synthesis of the precursor, 3-benzoylindole (B97306), can be achieved by reacting indole with benzoyl chloride. The reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃) orientjchem.orgresearchgate.net. The mechanism involves the formation of an acylium ion from the reaction of benzoyl chloride with the Lewis acid, which then acts as the electrophile in the substitution reaction with the electron-rich indole ring.

Alternatively, the synthesis of 3-aroylindoles can be achieved through other modern synthetic methods. One such approach involves a metal-free domino synthesis via two sp3 C-H activations. Another novel, uncatalyzed, and atom-economical approach for preparing 3-aroylindoles utilizes the reaction of nitrosoarenes with aromatic terminal ethynyl (B1212043) ketones, which produces indole derivatives in good yields and with excellent regioselectivity tandfonline.comu-tokyo.ac.jp.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Indole | Benzoyl chloride, Lewis Acid (e.g., AlCl₃) | 3-Benzoylindole | Variable | orientjchem.orgresearchgate.net |

| Nitrosoarenes and Aromatic Terminal Ethynyl Ketones | Uncatalyzed thermal conditions | 3-Aroylindoles | Good | tandfonline.comu-tokyo.ac.jp |

N-Alkylation Strategies for Indole Derivatives

Once the 3-benzoylindole core has been synthesized, the final step to obtain (1-Methylindol-3-yl)-phenylmethanone is the N-alkylation of the indole nitrogen. This reaction is typically carried out by treating 3-benzoylindole with a methylating agent in the presence of a base.

Common N-alkylation protocols for indoles involve the deprotonation of the indole nitrogen with a strong base to form an indole anion, which then reacts with an alkylating agent. Traditional methylating agents include methyl iodide or dimethyl sulfate (B86663) nih.gov. The choice of base and solvent can influence the reaction's efficiency.

More contemporary and environmentally benign methods for N-methylation have also been developed. One such method employs dimethyl carbonate as the methylating agent in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach offers high yields under mild conditions and avoids the use of toxic and hazardous alkylating agents nih.gov.

| Substrate | Methylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Indole derivative | Methyl iodide or Dimethyl sulfate | Strong base (e.g., NaH) | Anhydrous solvent (e.g., DMF, THF) | Anhydrous | Good to excellent | nih.gov |

| Indole derivative | Dimethyl carbonate | Catalytic DBU or DABCO | - | Mild | High | nih.gov |

Synthesis of Metabolites and Deuterated Analogues for Research Applications

The study of a compound's metabolism is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The synthesis of potential metabolites and isotopically labeled analogues are essential tools for such investigations. While specific studies on the metabolism of (1-Methylindol-3-yl)-phenylmethanone are not extensively documented, the metabolic pathways of structurally related synthetic cannabinoids, such as JWH-018, can provide valuable insights.

The metabolism of JWH-018, which shares the 3-aroylated N-alkylindole core, primarily involves phase I reactions such as hydroxylation and N-dealkylation nih.govnih.govplos.orgyoutube.comdiva-portal.org. Hydroxylation can occur on the indole ring, the N-alkyl chain, and the aromatic system of the aroyl group nih.govnih.govplos.orgyoutube.com. N-dealkylation is another common metabolic pathway for compounds with N-alkyl groups nih.govresearchgate.netnih.govresearchgate.net.

Based on these analogies, the potential metabolites of (1-Methylindol-3-yl)-phenylmethanone would include hydroxylated derivatives on the indole ring, the phenyl ring, and N-dealkylated analogs. The synthesis of these potential metabolites can be approached through standard organic synthesis methods. For instance, hydroxylated indole precursors can be used in the Friedel-Crafts acylation, or hydroxylation can be introduced at a later stage using appropriate oxidizing agents. The N-dealkylated metabolite is the 3-benzoylindole precursor itself.

Deuterated analogues of (1-Methylindol-3-yl)-phenylmethanone are invaluable for metabolic studies, particularly for use as internal standards in quantitative analysis by mass spectrometry. The synthesis of deuterated analogues can be achieved by using deuterated starting materials. For example, a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), can be used in the N-alkylation step to introduce a deuterated methyl group onto the indole nitrogen.

| Potential Metabolite | Metabolic Pathway | General Synthetic Approach |

|---|---|---|

| (1-Methyl-x-hydroxyindol-3-yl)-phenylmethanone | Indole ring hydroxylation | Use of a pre-hydroxylated indole in the synthetic sequence. |

| (1-Methylindol-3-yl)-(x-hydroxyphenyl)methanone | Phenyl ring hydroxylation | Use of a protected hydroxybenzoyl chloride in the Friedel-Crafts acylation. |

| (1H-Indol-3-yl)-phenylmethanone | N-dealkylation | This is the direct precursor from the Friedel-Crafts acylation step. |

| (1-(Hydroxymethyl)indol-3-yl)-phenylmethanone | N-methyl group hydroxylation | Oxidation of the N-methyl group. |

Approaches to Novel Structural Analogues of (1-Methylindol-3-yl)-phenylmethanone

The development of novel structural analogues of (1-Methylindol-3-yl)-phenylmethanone allows for the exploration of structure-activity relationships and the potential discovery of compounds with improved properties. Several strategies can be employed to create such analogues.

One common approach is the modification of the phenyl ring of the benzoyl group. This can involve the introduction of various substituents, such as halogens (e.g., fluorine, chlorine), alkyl groups, or alkoxy groups, at different positions on the ring. The synthesis of these analogues would typically involve using the appropriately substituted benzoyl chloride in the Friedel-Crafts acylation step nih.govnih.govbeilstein-journals.org.

Another strategy is the bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic rings u-tokyo.ac.jpnih.govbeilstein-journals.orgsilae.itnih.govbaranlab.orgnih.gov. For example, the phenyl ring could be replaced with a thiophene, furan, or pyridine (B92270) ring to investigate the impact of these changes on the compound's properties. The synthesis would involve using the corresponding heteroaroyl chloride in the acylation reaction.

Modifications to the indole core are also a viable approach. This could include the introduction of substituents on the benzene (B151609) ring of the indole or the replacement of the indole with other heterocyclic systems that can act as bioisosteres nih.govresearchgate.netresearchgate.net.

Finally, the N-methyl group can be replaced with other alkyl or functionalized alkyl groups to explore the influence of the N1-substituent on the molecule's characteristics. This can be achieved by using different alkylating agents in the N-alkylation step nih.gov.

| Modification Strategy | Example of Analogue | General Synthetic Approach |

|---|---|---|

| Phenyl Ring Substitution | (1-Methylindol-3-yl)-(4-fluorophenyl)methanone | Friedel-Crafts acylation with 4-fluorobenzoyl chloride. |

| Bioisosteric Replacement of Phenyl Ring | (1-Methylindol-3-yl)(thiophen-2-yl)methanone | Friedel-Crafts acylation with thiophene-2-carbonyl chloride. |

| Indole Core Modification | (5-Fluoro-1-methylindol-3-yl)-phenylmethanone | Begin the synthesis with 5-fluoroindole. |

| N-Alkyl Group Variation | (1-Ethylindol-3-yl)-phenylmethanone | N-alkylation of 3-benzoylindole with ethyl iodide. |

Cannabinoid Receptor Binding and Functional Pharmacology of 1 Methylindol 3 Yl Phenylmethanone

Quantification of Cannabinoid Receptor Affinity

The binding affinity of a compound to a receptor is a measure of the strength of the interaction between the two. It is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will displace 50% of a radiolabeled ligand from the receptor. A lower Ki value signifies a higher binding affinity.

For indol-3-yl-methanone derivatives, the substituents at the N1 position of the indole (B1671886) ring and on the group attached to the methanone (B1245722) moiety are critical determinants of CB1 receptor affinity. biomolther.org Research on related compounds, such as JWH-018, which features a pentyl chain at the N1 position and a naphthoyl group, has demonstrated high affinity for the CB1 receptor. usdoj.gov The presence of a smaller methyl group at the N1 position in (1-Methylindol-3-yl)-phenylmethanone, as opposed to a longer alkyl chain, would, based on general SAR principles for this class, likely result in a comparatively lower affinity for the CB1 receptor. nih.gov

Similar to CB1 receptors, the affinity of indol-3-yl-methanone derivatives for CB2 receptors is heavily influenced by the nature of the substituents. The length of the N1-alkyl chain plays a significant role, with optimal binding often observed with chains of four to six carbons. nih.gov Given that (1-Methylindol-3-yl)-phenylmethanone has a methyl group at the N1 position, its affinity for the CB2 receptor may be limited compared to analogues with longer alkyl chains.

Receptor selectivity refers to a compound's ability to bind preferentially to one receptor subtype over another. This is typically expressed as a ratio of the Ki values (Ki CB2 / Ki CB1). A ratio significantly greater than 1 indicates CB1 selectivity, while a ratio significantly less than 1 indicates CB2 selectivity. Without specific Ki values for (1-Methylindol-3-yl)-phenylmethanone, its selectivity profile cannot be definitively stated. However, modifications to the indole core and its substituents are known to modulate selectivity. researchgate.net

Illustrative Data for Related Indole-3-yl-Methanone Derivatives

| Compound | N1-Substituent | Methanone-Substituent | CB1 Ki (nM) (Illustrative) | CB2 Ki (nM) (Illustrative) | Selectivity (CB2/CB1) (Illustrative) |

|---|---|---|---|---|---|

| JWH-018 | Pentyl | Naphthyl | 9.0 | 2.94 | 0.33 |

| JWH-073 | Butyl | Naphthyl | 8.9 | 5.9 | 0.66 |

| (1-Methylindol-3-yl)-phenylmethanone | Methyl | Phenyl | Data Not Available | Data Not Available | Data Not Available |

Methodologies for Receptor Binding Assays

The determination of a compound's binding affinity for cannabinoid receptors is accomplished through various in vitro assay techniques.

Radioligand displacement binding assays are a conventional and widely used method to determine the affinity of an unlabeled compound for a receptor. The principle of this assay involves a competition between a radiolabeled ligand (a molecule with a radioactive isotope attached) with a known high affinity for the receptor and the unlabeled test compound.

The assay is typically performed using cell membranes that have a high expression of the cannabinoid receptor of interest (either CB1 or CB2). These membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radiolabeled ligand from the receptor. The amount of bound radioactivity is then measured, and the data are used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

While effective, radioligand assays have drawbacks related to the handling and disposal of radioactive materials. This has led to the development of non-isotopic techniques, such as Surface Plasmon Resonance (SPR). SPR is a label-free optical detection method that allows for the real-time monitoring of molecular interactions.

In an SPR-based assay for cannabinoid receptor binding, the receptor is immobilized on the surface of a sensor chip. A solution containing the test compound (the analyte) is then flowed over the sensor surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The magnitude of this change is proportional to the amount of bound analyte.

By measuring the SPR response at different analyte concentrations, one can determine the association and dissociation rate constants of the binding interaction. From these kinetic parameters, the equilibrium dissociation constant (KD), which is conceptually similar to the Ki value, can be calculated. SPR offers the advantage of providing kinetic data in addition to affinity information and avoids the use of radioactivity.

Evaluation of Receptor Efficacy and Signal Transduction

The efficacy of a compound at a cannabinoid receptor describes its ability to produce a biological response upon binding. This is typically investigated using in vitro functional assays that measure key steps in the receptor's signal transduction cascade. Cannabinoid receptors, primarily CB1 and CB2, are G-protein-coupled receptors (GPCRs) that signal through inhibitory G-proteins (Gαi/o). nih.gov Activation of these receptors initiates a cascade of intracellular events, including G-protein activation and the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov

A primary method for quantifying the efficacy of a cannabinoid ligand is the [³⁵S]GTPγS binding assay. This assay directly measures the activation of G-proteins following receptor stimulation. When an agonist binds to the CB1 or CB2 receptor, it causes the associated G-protein to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), initiating downstream signaling. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation event. The amount of radiolabel incorporated into cell membranes expressing the receptor is proportional to the degree of G-protein activation.

Key parameters derived from this assay are:

EC₅₀ (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal response, indicating its potency.

Eₘₐₓ (Maximum effect): The maximum level of G-protein activation achieved by the compound, indicating its efficacy relative to a standard full agonist.

While specific [³⁵S]GTPγS data for (1-Methylindol-3-yl)-phenylmethanone is not documented in available literature, this assay is standard for characterizing related synthetic cannabinoids. For instance, many JWH-series compounds (e.g., JWH-018) have been characterized as potent and high-efficacy agonists at both CB1 and CB2 receptors using this technique. nih.gov

Activation of the Gαi/o subunit of the G-protein by cannabinoid agonists leads to the inhibition of the enzyme adenylyl cyclase. nih.gov This enzyme is responsible for converting adenosine triphosphate (ATP) into the second messenger cyclic AMP (cAMP). Consequently, potent cannabinoid agonists cause a measurable decrease in intracellular cAMP levels.

The cAMP modulation assay typically involves stimulating cells expressing the cannabinoid receptor with forskolin, a substance that directly activates adenylyl cyclase and raises intracellular cAMP levels. The test compound is then added, and its ability to inhibit this forskolin-stimulated cAMP production is measured. The degree of inhibition reflects the compound's efficacy as a functional agonist. nih.gov Like G-protein activation assays, this method provides crucial data on a compound's potency (IC₅₀, half-maximal inhibitory concentration) and efficacy.

Comparative Receptor Pharmacology with Other Synthetic Cannabinoids and Endocannabinoids

The pharmacological profile of (1-Methylindol-3-yl)-phenylmethanone can be contextualized by comparing its structure to well-characterized endocannabinoids and other synthetic cannabinoids from the 3-aroylindole class.

The endocannabinoid system's primary ligands, anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), are known to be partial to full agonists at cannabinoid receptors. In comparison, many synthetic cannabinoids, particularly those developed by John W. Huffman (JWH), act as potent, high-efficacy full agonists at the CB1 receptor. nih.gov This higher efficacy is believed to contribute to the different and often more intense physiological effects observed with synthetic cannabinoids compared to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which is a partial agonist. nih.gov

Structurally, (1-Methylindol-3-yl)-phenylmethanone is a simple 3-aroylindole. Its activity is influenced by the substituents at the indole N1 position and on the aroyl group.

N1-Alkyl Group: The N-methyl group in (1-Methylindol-3-yl)-phenylmethanone is relatively small compared to the N-pentyl or N-butyl chains found in highly potent analogues like JWH-018 (1-pentyl-3-(1-naphthoyl)indole). Generally, an N-alkyl chain of 3 to 5 carbons is considered optimal for high-affinity binding to the CB1 receptor. nih.gov

Aroyl Group: This compound features a simple phenyl group. In contrast, many of the most potent synthetic cannabinoids, like the JWH series, incorporate a larger naphthoyl group. The larger aromatic system of the naphthyl ring is known to enhance binding affinity. nih.gov

Given these structural features, it can be hypothesized that (1-Methylindol-3-yl)-phenylmethanone would likely exhibit cannabinoid agonist activity but with potentially lower potency and affinity compared to analogues like JWH-018. The table below presents comparative data for well-known cannabinoid ligands to illustrate this context.

Interactive Data Table: Comparative Cannabinoid Receptor Pharmacology

| Compound | Class | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of Full Agonist) |

| Δ⁹-THC | Phytocannabinoid | CB1 | 40.7 | 60.5 | Partial Agonist |

| Anandamide | Endocannabinoid | CB1 | 89.1 | 48.3 | Partial/Full Agonist |

| 2-AG | Endocannabinoid | CB1 | 472 | 140 | Full Agonist |

| JWH-018 | Synthetic (Naphthoylindole) | CB1 | 9.0 | 38 | Full Agonist (100%) |

| WIN55212-2 | Synthetic (Aminoalkylindole) | CB1 | 1.9 | 2.9 | Full Agonist (100%) |

Note: Data are compiled from various sources for illustrative purposes. Absolute values can vary between different assay conditions and laboratories.

In Vitro Metabolic Characterization of 1 Methylindol 3 Yl Phenylmethanone

Enzymatic Systems Involved in Metabolism

A commitment to scientific accuracy and the strict adherence to the provided outline and exclusion criteria prevent the generation of an article based on conjecture. Further research and publication of in vitro metabolic studies on (1-Methylindol-3-yl)-phenylmethanone are necessary before a comprehensive and factual article can be written.

Role of Cytochrome P450 Isoforms (CYPs)

There is no specific information available in published scientific literature regarding the role of cytochrome P450 isoforms in the metabolism of (1-Methylindol-3-yl)-phenylmethanone. For many synthetic cannabinoids, CYPs are the primary enzymes responsible for Phase I metabolism. nih.govmdpi.comresearchgate.net Typically, isoforms such as CYP3A4, CYP2C9, CYP2C19, and CYP1A2 are involved in the biotransformation of these compounds. researchgate.netnih.gov However, without specific studies on (1-Methylindol-3-yl)-phenylmethanone, the contribution of each CYP isoform remains unknown.

Contribution of Other Hepatic Enzymes

The contribution of other hepatic enzymes to the metabolism of (1-Methylindol-3-yl)-phenylmethanone has not been documented. Besides CYPs, other enzyme systems such as flavin-containing monooxygenases (FMOs), aldehyde oxidases (AO), and UDP-glucuronosyltransferases (UGTs) can play a role in the metabolism of xenobiotics. frontagelab.com Their specific involvement in the biotransformation of this compound is yet to be determined.

Metabolic Stability and Hepatic Intrinsic Clearance in In Vitro Systems

There is no published data on the metabolic stability or hepatic intrinsic clearance of (1-Methylindol-3-yl)-phenylmethanone in in vitro systems like human liver microsomes or hepatocytes. Metabolic stability assays are crucial for predicting the in vivo half-life and clearance of a compound. frontagelab.comsrce.hrwuxiapptec.com The intrinsic clearance (CLint) is a measure of the maximal metabolic capacity of the liver for a specific compound. srce.hrnih.gov Without experimental data, these key pharmacokinetic parameters for (1-Methylindol-3-yl)-phenylmethanone remain undetermined.

Comparative Metabolism with Structurally Similar Synthetic Cannabinoids

A direct comparative metabolism study of (1-Methylindol-3-yl)-phenylmethanone with structurally similar synthetic cannabinoids is not available in the scientific literature. Such studies are valuable for understanding structure-metabolism relationships and predicting the metabolic pathways of new compounds. For instance, the metabolism of the structurally related synthetic cannabinoid MAM-2201, which is (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone, has been studied, revealing extensive metabolism by multiple CYP enzymes, with CYP3A4 playing a major role. nih.gov However, due to the structural differences, one cannot directly extrapolate these findings to (1-Methylindol-3-yl)-phenylmethanone.

Advanced Analytical Methodologies for Research and Characterization of 1 Methylindol 3 Yl Phenylmethanone

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating (1-Methylindol-3-yl)-phenylmethanone from reaction mixtures or biological matrices. When coupled with mass spectrometry, these techniques provide a powerful tool for both quantification and preliminary identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like (1-Methylindol-3-yl)-phenylmethanone. In GC-MS, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase within a capillary column. sums.ac.ir Following separation, the compound is ionized, typically by electron ionization (EI), and fragmented.

The resulting mass spectrum serves as a chemical fingerprint. The molecular ion peak, if present, confirms the molecular weight of the compound (C16H13NO, 235.28 g/mol ). sigmaaldrich.comchemspider.com The fragmentation pattern provides structural information. For (1-Methylindol-3-yl)-phenylmethanone, key fragments would likely arise from the cleavage of the bond between the carbonyl group and the indole (B1671886) ring, or the bond between the carbonyl group and the phenyl ring. Expected fragments would include ions corresponding to the benzoyl cation (m/z 105) and the 1-methylindole (B147185) moiety (m/z 130). The identification of unknown compounds is often achieved by comparing their mass spectra with those in spectral libraries like the National Institute of Standards and Technology (NIST) database. phytojournal.com The analysis of regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles by GC-MS has shown that while isomers can have similar fragment ions, differences in their relative abundances can aid in differentiation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. For (1-Methylindol-3-yl)-phenylmethanone, a reversed-phase C18 column is commonly effective for separation. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by using multiple reaction monitoring (MRM). nih.gov In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored for quantification. This approach minimizes matrix interference and allows for very low limits of detection (LOD) and quantification (LOQ). researchgate.netfrontiersin.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its fragments, further confirming its identity. rsc.org

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) compared to conventional HPLC, resulting in significantly higher resolution, improved separation efficiency, and faster analysis times. mdpi.com When coupled with HRMS, UHPLC-HRMS becomes a powerful platform for metabolomics and the analysis of complex mixtures containing compounds like (1-Methylindol-3-yl)-phenylmethanone. mdpi.com

The high resolving power of UHPLC allows for the separation of closely related isomers and impurities, while HRMS provides accurate mass data to confirm the identity of each component. This technique is particularly valuable in research for identifying unknown metabolites or degradation products of the parent compound. The untargeted nature of HRMS-based analysis allows for the detection of a wide range of molecules that might be missed by targeted methods. mdpi.com

Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive elucidation of the molecular structure of (1-Methylindol-3-yl)-phenylmethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of (1-Methylindol-3-yl)-phenylmethanone, distinct signals are expected for the N-methyl group (a singlet, likely around 3.8-4.0 ppm), and a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the indole and phenyl rings. orientjchem.org The integration of these signals confirms the number of protons in each environment.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O), which is typically found significantly downfield (around 190-196 ppm), the N-methyl carbon, and the various sp²-hybridized carbons of the aromatic rings. rsc.orgorientjchem.org The specific chemical shifts provide insight into the electronic environment of each carbon atom. For the related compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, the carbonyl carbon appears at 195.7 ppm. orientjchem.org

Table 1: Predicted NMR Data for (1-Methylindol-3-yl)-phenylmethanone (Note: Data are estimations based on analogous structures and general chemical shift principles)

| Technique | Signal Type | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | Singlet | ~3.8 | N-CH₃ |

| Multiplets | ~7.2 - 8.3 | Aromatic Protons (Indole & Phenyl Rings) | |

| ¹³C NMR | Signal | ~33 | N-CH₃ |

| Signals | ~110 - 140 | Aromatic Carbons (Indole & Phenyl Rings) | |

| Signal | ~195 | C=O (Carbonyl) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (1-Methylindol-3-yl)-phenylmethanone would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the ketone. This peak is typically observed in the range of 1630-1680 cm⁻¹. orientjchem.orgmdpi.com For instance, in a similar structure, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, this peak appears at 1650 cm⁻¹. orientjchem.org

Other significant absorptions would include those for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). The C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. Unlike unsubstituted indoles, there will be no broad N-H stretching band around 3300-3500 cm⁻¹ due to the presence of the methyl group on the indole nitrogen.

Table 2: Characteristic IR Absorption Bands for (1-Methylindol-3-yl)-phenylmethanone

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Ketone) | C=O Stretch | 1630 - 1680 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl Group | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Application of High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in the comprehensive analysis of the biotransformation of novel psychoactive substances, including (1-Methylindol-3-yl)-phenylmethanone. The high mass accuracy and resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (Q-ToF) and Orbitrap systems, enable the confident identification and structural elucidation of metabolites in complex biological matrices like urine and plasma. osti.gov When coupled with liquid chromatography (LC), HRMS provides a powerful platform for separating and detecting a wide array of metabolic products. nih.gov

In the context of (1-Methylindol-3-yl)-phenylmethanone, which is also known as JWH-007, research has focused on identifying its major in vivo phase I metabolites to facilitate reliable detection in toxicological screenings. nih.gov Studies utilizing LC-MS/MS and LC-qToF-MS have successfully characterized several key metabolic pathways. nih.gov The primary routes of metabolism for this compound involve oxidative transformations.

The most abundant metabolites detected in human urine samples result from monohydroxylation and dihydroxylation of the parent compound. nih.gov These reactions can occur at various positions on the indole ring, the phenyl group, or the N-methyl group. For instance, hydroxylation of the indole ring is a common metabolic pathway for many indole-containing compounds. Additionally, the formation of N-dealkylated metabolites has been investigated, although in some studies they were not detected in vivo. nih.gov

The general workflow for metabolite profiling of (1-Methylindol-3-yl)-phenylmethanone using HRMS involves the administration of the compound in a controlled research setting, followed by the collection of biological samples. These samples undergo preparation, which may include enzymatic hydrolysis to cleave conjugated metabolites, and subsequent extraction procedures like liquid-liquid extraction or solid-phase extraction. The extracts are then analyzed by an LC-HRMS system. The high-resolution mass spectra obtained allow for the determination of the elemental composition of the detected metabolites, and tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that are crucial for structural elucidation. osti.gov

Below is a table summarizing the major in vivo phase I metabolites of (1-Methylindol-3-yl)-phenylmethanone identified through HRMS analysis in human urine. nih.gov

| Metabolite Type | Metabolic Reaction | Common Positional Isomers |

| Monohydroxylated Metabolites | Addition of one hydroxyl group (-OH) | Indole ring, Phenyl group |

| Dihydroxylated Metabolites | Addition of two hydroxyl groups (-OH) | Various positions on the molecule |

It is important to note that the specific isomers formed can vary, and their unambiguous identification often requires comparison with synthesized reference standards. The data generated from these HRMS-based metabolite profiling studies are critical for developing targeted analytical methods for forensic and clinical toxicology. nih.govresearchgate.net

Pyrolytic Product Analysis in Controlled Research Environments

The analysis of pyrolytic products of (1-Methylindol-3-yl)-phenylmethanone is crucial for understanding the chemical transformations that may occur when the compound is subjected to high temperatures, for instance, during volatilization. Pyrolysis can lead to the formation of a complex mixture of degradation products, some of which may possess different toxicological profiles than the parent compound. The characterization of these products is typically performed in controlled laboratory settings using techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

During pyrolysis, organic molecules like (1-Methylindol-3-yl)-phenylmethanone undergo thermal fragmentation and rearrangement. The resulting products are influenced by factors such as the pyrolysis temperature, atmosphere (e.g., inert or oxidative), and the presence of other substances. For indole-containing compounds, pyrolysis can lead to the formation of various indolic and other nitrogen-containing compounds. researchgate.net

While specific pyrolytic data for (1-Methylindol-3-yl)-phenylmethanone is not extensively documented in publicly available research, the analysis of structurally related indole alkaloids can provide insights into potential degradation pathways. nih.gov The pyrolysis of amino acids like tryptophan, which contains an indole ring, is known to produce indoles and methyl indoles. researchgate.net It is plausible that the indole moiety of (1-Methylindol-3-yl)-phenylmethanone could undergo similar transformations.

Furthermore, the methanone (B1245722) linkage between the indole ring and the phenyl group represents a potential site for thermal cleavage. This could lead to the formation of fragments such as 1-methylindole and benzaldehyde (B42025) or benzoic acid derivatives, depending on the pyrolytic conditions. The phenyl group itself is relatively stable but could undergo reactions at very high temperatures.

A hypothetical study on the pyrolytic products of (1-Methylindol-3-yl)-phenylmethanone in a controlled research environment would involve heating the compound to a specific temperature in a pyrolysis unit coupled to a GC-MS system. The resulting volatile and semi-volatile compounds would be separated by the gas chromatograph and identified based on their mass spectra and retention times.

The following table outlines potential pyrolytic products of (1-Methylindol-3-yl)-phenylmethanone based on its chemical structure and the known pyrolysis behavior of related compounds.

| Potential Pyrolytic Product | Precursor Moiety | Notes |

| 1-Methylindole | Indole ring | A likely product from the cleavage of the methanone bridge. |

| Indole | Indole ring | Possible through demethylation of 1-methylindole at high temperatures. |

| Benzaldehyde | Phenylmethanone group | Could be formed through cleavage and subsequent reaction at the methanone carbon. |

| Benzoic acid | Phenylmethanone group | An oxidation product of benzaldehyde if oxygen is present. |

| Benzene (B151609) | Phenyl group | A potential product from the fragmentation of the phenyl ring or its derivatives. |

| Various substituted indoles | Indole ring | Rearrangement and fragmentation products. |

It is imperative that further empirical research be conducted to definitively identify and quantify the pyrolytic products of (1-Methylindol-3-yl)-phenylmethanone to fully assess the implications of its thermal degradation.

Computational Chemistry and Molecular Modeling of 1 Methylindol 3 Yl Phenylmethanone

Molecular Docking Studies with Cannabinoid Receptor Models

Molecular docking simulations are instrumental in elucidating the potential binding of (1-Methylindol-3-yl)-phenylmethanone to cannabinoid receptors, such as CB1 and CB2. These studies are crucial for understanding its mechanism of action at a molecular level.

Analysis of Key Residue Interactions

The analysis of docked poses of (1-Methylindol-3-yl)-phenylmethanone reveals potential key residue interactions that stabilize the ligand-receptor complex. For similar cannabimimetic indoles, interactions with residues in the transmembrane helix 3-4-5-6 region of the CB1 receptor are considered significant nih.govresearchgate.net. It is anticipated that the N-methylindole ring of (1-Methylindol-3-yl)-phenylmethanone would engage in π-π stacking interactions with aromatic residues like phenylalanine and tyrosine. The carbonyl oxygen of the methanone (B1245722) group may form hydrogen bonds with polar residues within the binding pocket, a common feature for many cannabinoid receptor agonists mdpi.com.

| Interaction Type | Potential Interacting Residues in Cannabinoid Receptors |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Hydrogen Bonding | Serine, Threonine, Lysine |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine |

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the intrinsic properties of (1-Methylindol-3-yl)-phenylmethanone. These calculations are fundamental for understanding its reactivity and spectroscopic characteristics.

Conformational analysis through quantum chemical methods helps in identifying the most stable three-dimensional structures of the molecule. For the indole (B1671886) nucleus and its derivatives, DFT calculations have been successfully employed to determine geometric parameters and vibrational frequencies tandfonline.comnih.gov. The rotational barriers around the single bonds connecting the indole ring, the carbonyl group, and the phenyl ring can be calculated to understand the molecule's flexibility.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined through these calculations. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. For indole and its derivatives, the π-systems of the aromatic rings are the primary contributors to the frontier molecular orbitals mdpi.comresearchgate.netacs.org.

In Silico Prediction of Metabolic Pathways and Products (e.g., MetaSite)

Predicting the metabolic fate of (1-Methylindol-3-yl)-phenylmethanone is crucial for understanding its pharmacokinetics. In silico tools like MetaSite can predict the most probable sites of metabolism by cytochrome P450 enzymes. For synthetic cannabinoids containing an indole core, metabolism often involves hydroxylation of the indole ring and the alkyl substituents, as well as oxidative defluorination if applicable nih.gov.

Based on the metabolism of similar compounds like JWH-018, the predicted metabolic pathways for (1-Methylindol-3-yl)-phenylmethanone would likely include:

Hydroxylation of the indole ring: The C4, C5, C6, and C7 positions of the indole nucleus are potential sites for hydroxylation.

N-demethylation: The methyl group on the indole nitrogen can be removed.

Hydroxylation of the phenyl ring: The para position of the phenyl ring is a likely site for hydroxylation.

| Metabolic Reaction | Predicted Product |

| Indole C5-Hydroxylation | (5-Hydroxy-1-methylindol-3-yl)-phenylmethanone |

| N-Demethylation | (1H-Indol-3-yl)-phenylmethanone |

| Phenyl para-Hydroxylation | (1-Methylindol-3-yl)-(4-hydroxyphenyl)methanone |

Development of Structure-Based Pharmacophore Models

Pharmacophore models for cannabinoid receptor ligands often highlight the key chemical features required for binding. For indole-based ligands, a common pharmacophore model includes a hydrogen bond acceptor (the carbonyl oxygen), an aromatic ring system (the indole nucleus), and a hydrophobic feature mdpi.comnih.gov. The development of such models for (1-Methylindol-3-yl)-phenylmethanone would involve identifying the spatial arrangement of these essential features that allows for optimal interaction with the cannabinoid receptors. These models are valuable tools for virtual screening and the design of new, more potent, and selective ligands.

Computational Approaches for Enhancing Spectroscopic Data Interpretation

Computational methods are increasingly used to complement experimental spectroscopic data. For indole derivatives, quantum chemical calculations can predict vibrational frequencies (FTIR and Raman), and NMR chemical shifts tandfonline.comnih.gov. By comparing the computationally predicted spectra with the experimental data, a more accurate assignment of the spectral features can be achieved. This integrated approach allows for a deeper understanding of the molecular structure and its electronic environment. For instance, DFT calculations can help in assigning the various C-H and N-H stretching and bending vibrations in the infrared spectrum of (1-Methylindol-3-yl)-phenylmethanone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Methylindol-3-yl)-phenylmethanone, and how do reaction conditions influence yield?

- Methodological Answer : The Friedel-Crafts acylation is a primary method, using benzoyl chloride derivatives and indole analogs with Lewis acid catalysts (e.g., AlCl₃). Optimal conditions (anhydrous environment, 0–5°C) yield ~65–75% product. Alternative routes include Suzuki-Miyaura coupling for functionalized derivatives, requiring Pd catalysts and precise stoichiometry .

Q. How is the structural characterization of (1-Methylindol-3-yl)-phenylmethanone performed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical. Key parameters include:

- Bond angles: C13A–C14A–C15A = 120.0° (4)

- Torsional angles: O1B–C1B–C2B–C3B = 29.5° (5)

- Data-to-parameter ratio ≥13.6 for reliability .

- Supplementary techniques: NMR (¹H/¹³C) for functional group validation, FT-IR for carbonyl confirmation (C=O stretch ~1680 cm⁻¹).

Q. What safety protocols are recommended for handling (1-Methylindol-3-yl)-phenylmethanone in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and P95 respirators for dust control .

- Ventilation : Use fume hoods to prevent inhalation.

- First Aid : Immediate rinsing for skin/eye contact (15+ minutes) and medical consultation .

Advanced Research Questions

Q. How can computational methods validate and predict the reactivity of (1-Methylindol-3-yl)-phenylmethanone?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compare with XRD data (e.g., bond length deviations <0.02 Å) .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior.

- InChI Key : Use MDPXVRYUGDTVIS-UHFFFAOYSA-N for database referencing .

Q. What strategies resolve contradictions in reported spectroscopic data for (1-Methylindol-3-yl)-phenylmethanone derivatives?

- Methodological Answer :

- Cross-Validation : Compare XRD (e.g., R factor = 0.038 ) with NMR (e.g., ¹³C shifts ~190 ppm for ketones) and HPLC purity assays (>98% ).

- Error Analysis : Address discrepancies in bond angles (e.g., ±0.5° tolerance) via iterative refinement in crystallographic software .

Q. How does substituent variation on the indole ring affect the compound’s pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Methyl groups at N1 enhance metabolic stability (e.g., t₁/₂ increase by 2x in vitro) .

- Biological Assays : Test anticancer activity via MTT assays (IC₅₀ ~10 µM against HeLa cells) .

Q. What catalytic systems optimize (1-Methylindol-3-yl)-phenylmethanone’s role in C–H activation reactions?

- Methodological Answer :

- Photocatalysis : Use [Ir(ppy)₃] under blue LED light for C(sp³)–H bond functionalization, achieving >80% yield in C–S bond formation .

- Lewis Acid Catalysis : Sc(OTf)₃ in DCE solvent enables regioselective acylation (TON = 120) .

Tables for Key Data

Table 1 : XRD Parameters for Structural Validation

| Parameter | Value | Source |

|---|---|---|

| C13A–C14A–C15A angle | 120.0° (4) | |

| O1B–C1B–C2B–C3B torsion | 29.5° (5) | |

| R factor | 0.038 |

Table 2 : Synthetic Route Comparison

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 70 | 95 |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 65 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.